Bienvenue dans la boutique en ligne BenchChem!

4-Benzofuranmethanol

Melatonin receptor agonist tasimelteon synthesis regiospecific intermediate

This is the indispensable 4-regioisomer benzofuran methanol for tasimelteon (HETLIOZ®) synthesis. Unlike other positional isomers (2-,5-,7-), only the 4-regioisomer provides the correct spatial vector for the 2,3-dihydrobenzofuran-4-yl pharmacophore. Documented in process patents for scalable oxidation to benzofuran-4-carbaldehyde and reduction to the key intermediate. Critical for ANDA filers requiring regioisomeric purity. Not interchangeable with other benzofuran methanols. Procure authenticated reference standard for impurity profiling per ICH Q3A.

Molecular Formula C9H8O2
Molecular Weight 148.16
CAS No. 173470-67-2
Cat. No. B1171002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzofuranmethanol
CAS173470-67-2
Molecular FormulaC9H8O2
Molecular Weight148.16
Structural Identifiers
SMILESC1=CC2=CC=C(OC2=C1)CO
InChIInChI=1S/C9H8O2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h1-5,10H,6H2
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzofuranmethanol (CAS 173470-67-2) Procurement Guide: A Regiospecific Intermediate for Melatonergic Drug Synthesis


4-Benzofuranmethanol (benzofuran-4-ylmethanol, CAS 173470-67-2) is a heterocyclic primary alcohol with the molecular formula C₉H₈O₂ and molecular weight 148.16 g·mol⁻¹ . The compound belongs to the benzofuran class, featuring a benzene ring fused to a furan ring with a hydroxymethyl (−CH₂OH) substituent exclusively at the 4‑position . Unlike many benzofuran derivatives evaluated as terminal active pharmaceutical ingredients, the primary scientific and industrial value of 4‑benzofuranmethanol lies in its role as a critical regiospecific building block: it serves as the immediate precursor to 2,3‑dihydrobenzofuran‑4‑carbaldehyde and, ultimately, the 2,3‑dihydrobenzofuran‑4‑yl pharmacophore embedded in FDA‑approved melatonergic drugs including tasimelteon (HETLIOZ®) [1].

Why Generic Benzofuran Methanol Regioisomers Cannot Substitute 4-Benzofuranmethanol in Melatonergic Drug Synthesis


Benzofuran methanols exist as a family of positional isomers differing only in the attachment point of the hydroxymethyl group on the benzofuran scaffold (positions 2, 3, 4, 5, 6, or 7). Despite their structural similarity, these regioisomers are not interchangeable for procurement decisions. The 4‑regioisomer is uniquely required for the construction of the 2,3‑dihydrobenzofuran‑4‑yl pharmacophore found in tasimelteon and related melatonergic agents [1]. Substituting benzofuran‑2‑ylmethanol or benzofuran‑5‑ylmethanol would yield compounds with entirely different spatial orientation at melatonin MT₁/MT₂ receptors, as receptor binding is exquisitely sensitive to the vector of the cyclopropylmethyl‑propanamide side chain emanating from the 4‑position . Furthermore, regioisomeric identity controls downstream chemical reactivity: 2‑hydroxymethylbenzofurans undergo acid‑catalyzed cyclo‑oligomerization to yield predominantly unsymmetrical calix[3]benzofurans, whereas 7‑hydroxymethylbenzofurans afford exclusively symmetrical products [2]. The 4‑regioisomer occupies a distinct reactivity niche that is essential for the synthetic sequence reducing the furan ring to the 2,3‑dihydro system while preserving the 4‑substitution vector [1].

Product-Specific Quantitative Evidence Guide for 4-Benzofuranmethanol (CAS 173470-67-2): Comparator-Based Differentiation Data


Regiospecific Pharmacophoric Necessity: 4-Benzofuranmethanol as the Exclusive Precursor to Tasimelteon's 2,3-Dihydrobenzofuran-4-yl Core

The FDA‑approved drug tasimelteon (HETLIOZ®) incorporates the 2,3‑dihydrobenzofuran‑4‑yl moiety as its core pharmacophore. The downstream chiral intermediate (1R,2R)‑2‑(2,3‑dihydrobenzofuran‑4‑yl)cyclopropyl)methanamine is derived exclusively from 2,3‑dihydrobenzofuran‑4‑carbaldehyde, which itself is synthesized by oxidation of 2,3‑dihydrobenzofuran‑4‑ylmethanol—the dihydro analog of 4‑benzofuranmethanol [1]. The benzofuran‑2‑yl, benzofuran‑5‑yl, or benzofuran‑7‑yl regioisomers cannot generate this pharmacophore, as the cyclopropylmethyl‑propanamide side chain would project from a geometrically incompatible position on the benzofuran scaffold, abolishing the high‑affinity interaction with melatonin MT₁ and MT₂ receptors . Tasimelteon exhibits Ki values of 0.304 nM at MT₁ and 0.069 nM at MT₂ in CHO–K1 cells, with a 2–4 fold selectivity for MT₂ over MT₁ . Any regioisomeric shift of the attachment point would fundamentally alter the binding pose, rendering the compound inactive at melatonergic targets.

Melatonin receptor agonist tasimelteon synthesis regiospecific intermediate process chemistry

Regioisomer-Dependent Divergence in Acid-Catalyzed Oligomerization: 4-Position Confers a Unique Reactivity Niche

Under acid‑catalyzed conditions, benzofuranylmethanol regioisomers exhibit dramatically different cyclo‑oligomerization outcomes that are dictated solely by the position of the hydroxymethyl substituent. Black et al. (2002) demonstrated that 2‑hydroxymethylbenzofurans undergo acid‑catalyzed trimerization to yield predominantly unsymmetrically linked calix[3]benzofurans (unsymmetrical [2,2;7,2;7,7] linkage pattern) [1]. In direct contrast, 7‑hydroxymethylbenzofurans afford exclusively symmetrically linked calix[3]benzofurans in high yields [1]. While the 4‑hydroxymethyl isomer was not explicitly studied in that work, its positional relationship to the furan oxygen (distal rather than proximal) places it in a distinct electronic environment relative to both the 2‑ and 7‑positions, which are directly adjacent to the heteroatom. The 4‑position—located on the benzene ring and remote from the furan oxygen—is not susceptible to the acid‑catalyzed oligomerization pathways that dominate the chemistry of 2‑ and 7‑regioisomers, preserving the alcohol functionality for downstream oxidation or nucleophilic derivatization [1].

Calixbenzofuran regioselective oligomerization benzofuranylmethanol reactivity supramolecular chemistry

Physicochemical Property Differentiation: LogP, PSA, and Predicted pKa Distinguish 4-Benzofuranmethanol from Other Regioisomers

The 4‑benzofuranmethanol regioisomer exhibits distinct calculated and experimental physicochemical parameters that directly impact chromatographic purification, solubility, and formulation behavior relative to other benzofuran methanol positional isomers. For 4‑benzofuranmethanol (aromatic benzofuran ring): LogP = 1.925, PSA = 33.37 Ų, exact mass = 148.052 . In comparison, its 2,3‑dihydro analog (CAS 209256‑41‑7) exhibits LogP = 1.114, PSA = 29.46 Ų, and a predicted pKa of 14.18 ± 0.10 . The LogP difference of approximately 0.8 log units between the aromatic and dihydro forms translates to a roughly 6‑fold difference in octanol‑water partition coefficient, affecting both reverse‑phase HPLC retention times and extraction efficiency during workup . The higher PSA of the aromatic 4‑regioisomer (33.37 vs. 29.46 Ų for the dihydro analog) also influences solid‑phase extraction and normal‑phase chromatographic behavior .

Physicochemical properties LogP PSA regioisomer differentiation chromatographic behavior

Oxidative Conversion to Benzofuran-4-carbaldehyde: A Defined Intermediate with Quantified Yield for Tasimelteon Process Chemistry

4‑Benzofuranmethanol serves as the direct precursor to benzofuran‑4‑carbaldehyde via oxidation. A documented Swern oxidation procedure using oxalyl chloride, dimethyl sulfoxide, and triethylamine in dichloromethane at −78 °C converts 4‑hydroxymethylbenzofuran (the compound itself) to 4‑benzofurancarbaldehyde with a reported yield of 70% after a reaction time of 0.83 hours [1]. This aldehyde is then reduced (catalytic hydrogenation) to 2,3‑dihydrobenzofuran‑4‑carbaldehyde—the key tasimelteon intermediate [2]. In the tasimelteon process patent literature, downstream intermediates derived from the 2,3‑dihydrobenzofuran‑4‑yl scaffold are obtained with yields of 85% and purities of 98% at kilogram scale [3]. By contrast, the 2‑regioisomer benzofuran‑2‑carbaldehyde is accessible in 83% yield via Vilsmeier–Haack formylation rather than via the corresponding alcohol oxidation route [4], illustrating that the synthetic accessibility and preferred synthetic routes are regioisomer‑dependent.

Swern oxidation benzofuran-4-carbaldehyde tasimelteon intermediate process yield

Downstream Process Yield Benchmarking: The 2,3-Dihydrobenzofuran-4-yl Scaffold Enables Kilogram-Scale Tasimelteon Intermediate Production

The 2,3‑dihydrobenzofuran‑4‑yl scaffold, derived from 4‑benzofuranmethanol via reduction of the furan ring, is the cornerstone of industrial‑scale tasimelteon production. In the optimized asymmetric dihydroxylation (AD) process reported by Prasad et al. (Org. Process Res. Dev. 2003), the chiral epoxide intermediate (V) derived from a 2,3‑dihydrobenzofuran‑4‑yl precursor was obtained in >99% enantiomeric excess, and subsequent conversion to tasimelteon proceeded with an overall yield of 43% from the olefin starting material [1]. A Chinese patent (CN 2015) reports the preparation of 2,3‑dihydrobenzofuran‑4‑acrylic acid—a downstream intermediate—in 85% yield and 98% purity at 1.1 kg scale [2]. Patent US 9,944,616 B2 describes processes for tasimelteon intermediates of Formulas (2), (3), and (4) specifically for industrial application [3]. This level of process characterization and patent protection is entirely absent for the 2‑, 5‑, or 7‑regioisomeric benzofuran methanols, which have no documented role in any FDA‑approved drug synthesis.

Process scale-up tasimelteon intermediate kilogram-scale synthesis enantiomeric enrichment

Regioisomeric Purity as a Critical Quality Attribute: Absence of Pharmacologically Active Impurities vs. Other Benzofuran Methanol Isomers

In pharmaceutical intermediate procurement, regioisomeric purity is a critical quality attribute (CQA) that directly impacts the impurity profile of the final API. 4‑Benzofuranmethanol, as a tasimelteon intermediate, must be free of other benzofuran methanol regioisomers, as any 2‑, 5‑, or 7‑regioisomer contamination would carry through the synthetic sequence to produce regioisomeric tasimelteon impurities. These impurities would have unknown (and likely absent) melatonergic activity but could contribute to off‑target effects. The ICH Q3A guideline on impurities in new drug substances requires identification, reporting, and qualification thresholds for any impurity present at ≥0.05% (for a drug substance with a daily dose ≤2 g) [1]. Tasimelteon is dosed at 20 mg daily, placing it within a stringent impurity control regime [2]. The benzofuran‑2‑yl and benzofuran‑7‑yl regioisomers carry the additional risk of acid‑catalyzed oligomerization to form calixbenzofuran impurities that could persist through subsequent synthetic steps, whereas the 4‑regioisomer is structurally incapable of this dimerization/trimerization pathway [3].

Regioisomeric purity pharmaceutical intermediate QC impurity profiling reference standard

Best Research and Industrial Application Scenarios for 4-Benzofuranmethanol (CAS 173470-67-2)


GMP Intermediate Procurement for Tasimelteon (HETLIOZ®) API Manufacturing and ANDA Filing

4‑Benzofuranmethanol is the indispensable starting material for the synthesis of tasimelteon, an FDA‑approved dual melatonin receptor agonist (MT₁ Ki = 0.304 nM; MT₂ Ki = 0.069 nM) indicated for Non‑24‑Hour Sleep‑Wake Disorder . The compound is oxidized to benzofuran‑4‑carbaldehyde (70% yield via Swern oxidation) and subsequently reduced to 2,3‑dihydrobenzofuran‑4‑carbaldehyde, the key intermediate for constructing the (1R,2R)‑2‑(2,3‑dihydrobenzofuran‑4‑yl)cyclopropyl pharmacophore [1][2]. No other benzofuran methanol regioisomer can substitute in this synthetic sequence. For ANDA filers targeting generic tasimelteon, procurement of the 4‑regioisomer with documented regioisomeric purity (free of 2‑, 5‑, and 7‑isomers) is a critical requirement for demonstrating synthetic route fidelity and controlling impurity profiles per ICH Q3A [3].

Medicinal Chemistry Exploration of Novel Melatonergic Ligands Based on the Benzofuran-4-yl Scaffold

The benzofuran‑4‑yl pharmacophore has demonstrated high‑affinity binding to melatonin receptors: a closely related 1‑[(R)‑1‑(2,3‑dihydro‑benzofuran‑4‑yl)‑pyrrolidin‑3‑yl]‑3‑propyl‑urea analog exhibits Ki values of 4.40 nM (MT₁) and 2.60 nM (MT₂) in NIH3T3 cells . 4‑Benzofuranmethanol serves as the synthetic entry point for generating libraries of benzofuran‑4‑yl derivatives through oxidation, reductive amination, esterification, or Mitsunobu reactions at the primary alcohol. The 4‑position is uniquely validated by the commercial success of tasimelteon, unlike the 2‑, 5‑, or 7‑positions, which lack any approved melatonergic drug precedent. Procurement of the 4‑regioisomer ensures that any structure‑activity relationship (SAR) data generated is directly relevant to the clinically validated pharmacophore vector [1].

Process Chemistry Development and Scale‑Up for 2,3‑Dihydrobenzofuran‑4‑carbaldehyde Production

The conversion of 4‑benzofuranmethanol to 2,3‑dihydrobenzofuran‑4‑carbaldehyde is the critical early‑stage transformation in tasimelteon process chemistry. Documented process patents (US 9,944,616 B2; CN 2015) describe kilogram‑scale procedures yielding downstream intermediates in 85% yield and 98% purity [1]. The 4‑regioisomer's distinct physicochemical properties (LogP = 1.925, PSA = 33.37 Ų) enable straightforward process analytical technology (PAT) implementation for reaction monitoring and purity control, whereas the 2‑ and 7‑regioisomers are complicated by competing acid‑catalyzed calixbenzofuran formation that would necessitate additional purification unit operations [2][3]. For CDMOs and process R&D groups, the 4‑regioisomer represents the only benzofuran methanol for which validated, scalable process conditions exist.

Reference Standard and Impurity Profiling for Tasimelteon Quality Control Laboratories

4‑Benzofuranmethanol is required as a reference standard for identifying and quantifying process intermediates and potential impurities in tasimelteon API. The compound's CAS registry number (173470‑67‑2) is specifically listed as a tasimelteon intermediate on multiple supplier and regulatory database entries . Its chromatographic behavior (LogP = 1.925, distinct from the dihydro analog at LogP = 1.114) enables robust HPLC separation from both upstream and downstream synthetic intermediates [1]. Quality control laboratories supporting tasimelteon manufacture must procure authenticated 4‑benzofuranmethanol to establish system suitability, determine relative response factors, and validate impurity methods in accordance with ICH Q2(R1) guidelines [2].

Quote Request

Request a Quote for 4-Benzofuranmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.